molecular formula C20H30N6O4 B2436708 3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1798023-17-2

3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2436708
CAS No.: 1798023-17-2
M. Wt: 418.498
InChI Key: VSLBVGBPRVTILJ-UHFFFAOYSA-N
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Description

3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H30N6O4 and its molecular weight is 418.498. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O4/c1-5-25-18(22-26(20(25)29)10-11-30-4)16-6-8-23(9-7-16)17(27)12-24-13-21-15(3)14(2)19(24)28/h13,16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLBVGBPRVTILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that exhibits notable biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • A triazole ring which is known for its biological activity.
  • A pyrimidine moiety , contributing to its pharmacological properties.
  • A piperidine ring , which often enhances the compound's interaction with biological targets.

Molecular Formula

The molecular formula is C20H28N6O3C_{20}H_{28}N_6O_3 with a molecular weight of approximately 392.48 g/mol.

Research indicates that compounds with similar structures often act through various mechanisms:

  • Inhibition of Enzymes : Many triazole derivatives inhibit enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of the piperidine and triazole rings suggests potential antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole and pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro studies showed that compounds similar to the target molecule inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
9MCF-71.1
9HCT1162.6
9HepG21.4

Antimicrobial Activity

The compound also exhibits antimicrobial effects against common pathogens:

  • E. coli and S. aureus were notably inhibited by similar compounds, indicating a broad-spectrum antimicrobial potential .

Case Studies

Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized various triazole-tethered compounds and evaluated their biological activities. Among these, compounds showed promising results in inhibiting TS with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications to the piperidine ring significantly influenced the anticancer activity of the compounds. Substituents on the triazole and pyrimidine rings were also critical for enhancing potency against specific cancer cell lines .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

The synthesis of structurally analogous heterocyclic compounds (e.g., triazole-pyrazole hybrids) often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-mediated rearrangements . Key parameters include:

  • Temperature : Reactions at 50–80°C are typical for triazole formation .
  • Solvent : THF/water mixtures are common for click chemistry, while DMF or acetonitrile may enhance solubility in pyrimidine synthesis .
  • Catalyst : Copper sulfate/sodium ascorbate systems (for CuAAC) or palladium catalysts (for cross-couplings) are critical for regioselectivity .
    Methodological recommendation : Use a Design of Experiments (DOE) approach to test solvent ratios, catalyst loadings, and reaction times. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR can resolve substituents on the triazole, pyrimidinone, and piperidine moieties. Look for characteristic shifts:
    • Pyrimidin-4(3H)-one carbonyl at δ ~165–170 ppm .
    • Triazole protons at δ 7.5–8.5 ppm .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze .

Q. How do reaction conditions influence the formation of undesired byproducts?

Common byproducts arise from:

  • Incomplete cyclization : Excess reagents (e.g., 1-ethynyl-4-methoxybenzene) may lead to unreacted intermediates. Monitor via TLC .
  • Oxidation : The 5-oxo group in the triazole ring is sensitive to redox conditions. Use inert atmospheres (N₂/Ar) during synthesis .
    Mitigation : Optimize stoichiometry (1:1.2 molar ratios for azide/alkyne reactions) and include scavengers (e.g., ascorbic acid) to suppress oxidation .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential biological activity?

Structural analogs (e.g., triazolo-pyrimidines) exhibit antitumor and antimicrobial activity via:

  • Kinase inhibition : Pyrimidinone moieties may bind ATP pockets in kinases (e.g., EGFR or CDK4/6) .
  • DNA intercalation : The planar triazole-pyrimidine system could interact with DNA base pairs .
    Experimental validation : Perform:
  • In vitro kinase assays (IC₅₀ measurements) with recombinant proteins.
  • Molecular docking to model interactions with target proteins (e.g., using AutoDock Vina) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Modify key regions systematically:

  • Piperidine substituents : Replace the 4-ethyl group with bulkier alkyl chains to assess steric effects on binding .
  • Pyrimidinone ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5/6 positions to modulate electronic properties .
    Data collection : Synthesize derivatives and test in parallel assays (e.g., cytotoxicity, enzyme inhibition). Tabulate results as:
DerivativeSubstituent ModificationsIC₅₀ (μM)LogP
ParentNone1.22.8
Derivative A4-cyclopentyl (piperidine)0.73.5

Q. What computational methods are suitable for predicting metabolic stability?

  • ADMET prediction : Use tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., via GLORYx) to predict hydroxylation or glucuronidation sites .

Contradictions and Challenges in Literature

  • Synthetic reproducibility : reports 61% yield for a triazole-pyrazole hybrid, while describes lower yields (40–50%) for pyrimidinones. This discrepancy may arise from differences in steric hindrance or catalyst efficiency .
  • Biological activity : Some triazolo-pyrimidines show antitumor activity (IC₅₀ < 1 μM), while others lack efficacy due to poor membrane permeability. Prioritize derivatives with LogP values of 2–4 for optimal bioavailability .

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